REACTION_CXSMILES
|
C([Cl:5])(=O)CC.[CH3:6][O:7][CH2:8][C:9]1([N:22]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:23](=[O:26])[CH2:24][CH3:25])[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH2:11][CH2:10]1.S1C=CC=C1CCN1CCC(NC2C=CC=CC=2)(COC)CC1.[ClH:56]>CCOCC.C(N(CC)CC)C.C(Cl)Cl>[ClH:5].[CH3:25][CH2:24][C:23]([N:22]([C:9]1([CH2:8][O:7][CH3:6])[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH2:13][CH2:14]1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:26].[ClH:56] |f:8.9|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
sufentanil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1(CCN(CC1)CCC=1SC=CC1)N(C(CC)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCN1CCC(CC1)(COC)NC1=CC=CC=C1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCN1CCC(CC1)(COC)NC1=CC=CC=C1
|
Name
|
sufentanil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1(CCN(CC1)CCC=1SC=CC1)N(C(CC)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for another 40 minutes at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
CUSTOM
|
Details
|
at the end of 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The mixture was then quenched with an excess of dilute ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
the lower methylene chloride layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of methylene chloride
|
Type
|
CUSTOM
|
Details
|
gave a yellow powder which by LC
|
Type
|
FILTRATION
|
Details
|
The precipitated HCl salt was filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from water (6 ml for every gm of Sufentanil
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)N(C=1C=CC=CC1)C2(CCN(CC2)CCC3=CC=CS3)COC.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Cl:5])(=O)CC.[CH3:6][O:7][CH2:8][C:9]1([N:22]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:23](=[O:26])[CH2:24][CH3:25])[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH2:11][CH2:10]1.S1C=CC=C1CCN1CCC(NC2C=CC=CC=2)(COC)CC1.[ClH:56]>CCOCC.C(N(CC)CC)C.C(Cl)Cl>[ClH:5].[CH3:25][CH2:24][C:23]([N:22]([C:9]1([CH2:8][O:7][CH3:6])[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH2:13][CH2:14]1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:26].[ClH:56] |f:8.9|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
sufentanil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1(CCN(CC1)CCC=1SC=CC1)N(C(CC)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCN1CCC(CC1)(COC)NC1=CC=CC=C1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCN1CCC(CC1)(COC)NC1=CC=CC=C1
|
Name
|
sufentanil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1(CCN(CC1)CCC=1SC=CC1)N(C(CC)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for another 40 minutes at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
CUSTOM
|
Details
|
at the end of 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The mixture was then quenched with an excess of dilute ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
the lower methylene chloride layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of methylene chloride
|
Type
|
CUSTOM
|
Details
|
gave a yellow powder which by LC
|
Type
|
FILTRATION
|
Details
|
The precipitated HCl salt was filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from water (6 ml for every gm of Sufentanil
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)N(C=1C=CC=CC1)C2(CCN(CC2)CCC3=CC=CS3)COC.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |